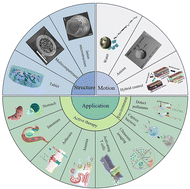Recent advancements in Mg-based micromotors for biomedical and environmental applications
Journal of Materials Chemistry B Pub Date: 2023-11-21 DOI: 10.1039/D3TB02339G
Abstract
Synthetic micro/nanomotors have attracted considerable attention due to their promising potential in the field of biomedicine. Despite their great potential, major micromotors require chemical fuels or complex devices to generate external physical fields for propulsion. Therefore, for future practical medical and environmental applications, Mg-based micromotors that exhibit water-powered movement and thus eliminate the need for toxic fuels, and that display optimal biocompatibility and biodegradability, are attracting attention. In this review, we summarized the recent microarchitectural design of Mg-based micromotors for biomedical applications. We also highlight the mechanism for realizing their water-powered motility. Furthermore, recent biomedical and environmental applications of Mg-based micromotors are introduced. We envision that advanced Mg-based micromotors will have a profound impact in biomedicine.


Recommended Literature
- [1] A rapidly photo-activatable light-up fluorescent nucleoside and its application in DNA base variation sensing†
- [2] Charge-transfer phase transition and zero thermal expansion in caesium manganese hexacyanoferrates†
- [3] Atomically flat semiconductor nanoplatelets for light-emitting applications
- [4] A nanodrug incorporating siRNA PD-L1 and Birinapant for enhancing tumor immunotherapy
- [5] An amperometric cholesterol biosensor with excellent sensitivity and limit of detection based on an enzyme-immobilized microtubular ZnO@ZnS heterostructure†
- [6] The role of halide ions in the anisotropic growth of gold nanoparticles: a microscopic, atomistic perspective†
- [7] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [8] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†
- [9] Chemistry of sulfate chloride perhydrates
- [10] New insights into the degradation mechanism of ibuprofen in the UV/H2O2 process: role of natural dissolved matter in hydrogen transfer reactions†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 17049-50-2
-
CAS no.: 16284-60-9
-
CAS no.: 131633-88-0









